molecular formula C10H3Cl5 B1346990 1,2,3,4,6-Pentachloronaphthalene CAS No. 67922-26-3

1,2,3,4,6-Pentachloronaphthalene

Cat. No. B1346990
CAS RN: 67922-26-3
M. Wt: 300.4 g/mol
InChI Key: BAOLNVSMVTYGDA-UHFFFAOYSA-N
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Description

1,2,3,4,6-Pentachloronaphthalene is a chemical compound with the formula C10H3Cl5. It is a pale-yellow to white solid or powder with an aromatic odor .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,6-Pentachloronaphthalene consists of a naphthalene core with five chlorine atoms substituted at the 1, 2, 3, 4, and 6 positions . The molecular weight of this compound is 300.396 .


Physical And Chemical Properties Analysis

1,2,3,4,6-Pentachloronaphthalene has a molecular weight of 300.396. It is a pale-yellow or white solid or powder with an aromatic odor. It has a boiling point of 636°F and a melting point of 248°F. It is insoluble in water and has a specific gravity of 1.67 .

Scientific Research Applications

Synthesis and Characterization

1,2,3,4,6-Pentachloronaphthalene has been a subject of research in the context of its synthesis and characterization. Improved methods for the preparation of polychloronaphthalenes, including 1,2,3,4,6-Pentachloronaphthalene, have been reported. These methods have allowed for the generation of sufficient quantities for complete physicochemical characterization, including X-ray crystallographic analysis in some cases (Auger et al., 1993).

Environmental Analysis

Research has also been conducted on the analysis of tetra- and pentachloronaphthalenes, including 1,2,3,4,6-Pentachloronaphthalene, in environmental samples like fly ash. Methods such as gas chromatography/mass spectrometry have been employed for this purpose, helping to identify specific isomers and their abundance in environmental samples (Imagawa et al., 1993).

Toxicology and Environmental Contamination

Studies have identified 1,2,3,4,6-Pentachloronaphthalene in various environmental contexts, including in polychlorinated biphenyl samples and its potential links to environmental incidents. These studies highlight the importance of understanding the environmental and toxicological impact of such compounds (Roach & Pomerantz, 1974).

Degradation Studies

Research has explored the degradation of chloronaphthalenes, including 1,2,3,4,6-Pentachloronaphthalene, using various methods like Fe–Al composite oxides. Understanding the degradation pathways and mechanisms is crucial for environmental remediation strategies (Liu et al., 2017).

Environmental and Human Health Impact

Several studies have investigated the presence and impact of chloronaphthalenes, including 1,2,3,4,6-Pentachloronaphthalene, in both environmental samples and human tissues. These studies are important for assessing the environmental persistence and potential health risks associated with these compounds (Williams et al., 1993).

Safety And Hazards

Exposure to 1,2,3,4,6-Pentachloronaphthalene can cause headache, lassitude (weakness, exhaustion), dizziness, anorexia; pruritus, acne-form skin eruptions; jaundice, liver necrosis . It is recommended to prevent skin and eye contact, and to avoid formation of dust and aerosols .

properties

IUPAC Name

1,2,3,4,6-pentachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOLNVSMVTYGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871456
Record name 1,2,3,4,6-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6-Pentachloronaphthalene

CAS RN

67922-26-3
Record name Naphthalene, 1,2,3,4,6-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research primarily focuses on the degradation of 1,2,3,4-tetrachloronaphthalene (CN-27). How is 1,2,3,4,6-pentachloronaphthalene (CN-50) relevant to this study?

A: The study observes the formation of CN-50 as a byproduct during the dechlorination of CN-27 over Fe-Al composite oxides. [] This suggests that while hydrodechlorination is the dominant reaction pathway, a reverse chlorination process also occurs under the experimental conditions. This finding highlights the complex reaction mechanisms involved in the degradation of polychlorinated naphthalenes (PCNs) and the potential for the formation of more highly chlorinated congeners even during dechlorination processes.

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